molecular formula C15H13ClN2O2S B2411970 N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-cyanobenzamide CAS No. 2034256-88-5

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-cyanobenzamide

Cat. No.: B2411970
CAS No.: 2034256-88-5
M. Wt: 320.79
InChI Key: UAQQWOVVUXPFTP-UHFFFAOYSA-N
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Description

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-cyanobenzamide is a synthetic organic compound that features a thiophene ring substituted with a chlorine atom, a methoxyethyl group, and a cyanobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-cyanobenzamide typically involves multi-step organic reactions One common approach is the nucleophilic substitution reaction where a thiophene derivative is reacted with a chlorinating agent to introduce the chlorine atomThe final step involves the formation of the cyanobenzamide moiety through a condensation reaction with a suitable amine and a cyanating agent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-cyanobenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-cyanobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-cyanobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2S/c1-20-12(13-5-6-14(16)21-13)9-18-15(19)11-4-2-3-10(7-11)8-17/h2-7,12H,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQQWOVVUXPFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=CC(=C1)C#N)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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